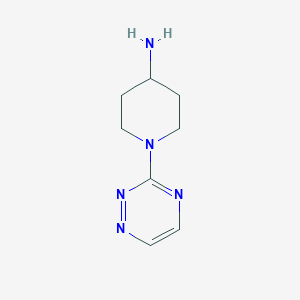

1-(1,2,4-Triazin-3-yl)piperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-(1,2,4-triazin-3-yl)piperidin-4-amine |

InChI |

InChI=1S/C8H13N5/c9-7-1-5-13(6-2-7)8-10-3-4-11-12-8/h3-4,7H,1-2,5-6,9H2 |

InChI Key |

NZYRWBXFDLGNSI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=N2 |

Origin of Product |

United States |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. researchgate.net

In studies of various 1,2,4-triazine (B1199460) derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed across the electron-deficient triazine ring. mdpi.com The energy gap for related triazine sulfonamides, for instance, has been calculated to be in the range of 3.25 to 3.41 eV, indicating varying levels of reactivity within the derivative series. mdpi.com A molecule with a small frontier orbital gap is generally more polarizable and is associated with high chemical reactivity and low kinetic stability. researchgate.net

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Triazine Sulfonamide Derivative 1 | -6.00 | -2.59 | 3.41 |

| Triazine Sulfonamide Derivative 4 | -6.55 | -3.30 | 3.25 |

| Triazine Sulfonamide Derivative 5 | -6.55 | -2.50 | 4.05 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.30 | -1.81 | 4.49 |

Data in this table is illustrative and derived from studies on related 1,2,4-triazine derivatives to demonstrate the application of HOMO-LUMO analysis. irjweb.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. nanobioletters.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For 1-(1,2,4-Triazin-3-yl)piperidin-4-amine, the nitrogen atoms of the 1,2,4-triazine ring and the primary amine group on the piperidine (B6355638) ring are expected to be regions of high negative potential. mdpi.com These sites represent the most likely locations for hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the amine group would exhibit positive potential, making them hydrogen bond donors. MEP analysis of similar heterocyclic compounds confirms that such features are critical for understanding non-covalent interactions, including σ- and π-hole interactions, which can be crucial for ligand-receptor binding. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, this analysis is crucial for identifying the most stable, low-energy conformations. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The linkage between the triazine and piperidine rings introduces a rotational barrier, leading to different possible orientations of the two ring systems relative to each other. Computational methods can be used to calculate the potential energy surface, or energy landscape, associated with this rotation, thereby identifying the most energetically favorable conformers that the molecule is likely to adopt in solution or when interacting with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein.

Docking simulations of this compound into various receptor models would aim to predict its binding conformation and estimate its binding affinity, often expressed as a docking score. Studies on structurally related 1,2,4-triazine derivatives have shown that the nitrogen atoms of the triazine ring are frequently involved in forming crucial hydrogen bonds with amino acid residues like LYS and ARG in a receptor's binding pocket. mdpi.com Furthermore, the triazine ring itself can participate in π-π stacking interactions with aromatic residues such as PHE, TYR, or TRP. nih.gov

| Compound Derivative | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,4-Triazine Sulfonamide 3 | 6PL2 | -8.9 | ARG-602 (H-bond) |

| 1,2,4-Triazine Sulfonamide 5 | 6PL2 | -8.8 | LYS-725, PRO-606 (H-bonds) |

| 1,2,4-Triazine Sulfonamide 8 | 6PL2 | -9.0 | LYS-725, ARG-602 (H-bonds) |

| Indole-substituted 1,2,4-triazine | GPR84 | Not specified | Phe101, Phe335 (π-π stacking), Arg172 (cation-π) |

Data in this table is illustrative and derived from docking studies on related 1,2,4-triazine derivatives to demonstrate the methodology and types of interactions observed. mdpi.comnih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular architecture, crystal packing, and biological activity of molecules like this compound. Computational methods are indispensable for identifying and quantifying these weak interactions, which include hydrogen bonds, van der Waals forces, and π-interactions. mdpi.commdpi.com The analysis of the crystal structure of this compound, and related triazine derivatives, reveals a complex network of intermolecular forces that stabilize the solid-state assembly. nih.gov

Key non-covalent interactions anticipated for this compound include:

N-H···N Hydrogen Bonds: Strong hydrogen bonds are expected to form between the primary amine (-NH2) group on the piperidine ring and the nitrogen atoms of the 1,2,4-triazine ring of adjacent molecules.

van der Waals Forces: These interactions, though individually weak, collectively contribute significantly to the crystal packing efficiency.

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to characterize these interactions. mdpi.comresearchgate.net QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, and the topological properties at these points, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative insights into the nature and strength of the bonds. A positive value of ∇²ρ(r) is characteristic of closed-shell interactions, typical for non-covalent bonds.

The table below presents theoretical data from a QTAIM analysis for the primary non-covalent interactions predicted for this compound, based on typical values for similar molecular systems.

| Interaction Type | Interacting Atoms | Electron Density ρ(r) (a.u.) | Laplacian of Electron Density ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| Hydrogen Bond | N-H···N (amine to triazine) | 0.025 | +0.085 | Strong, Stabilizing |

| Hydrogen Bond | C-H···N (piperidine to triazine) | 0.009 | +0.031 | Weak, Stabilizing |

| van der Waals | H···H | 0.004 | +0.015 | Very Weak |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a molecule with its physicochemical properties. For classes of compounds like 1,2,4-triazine derivatives, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times without the need for experimental measurement. nih.gov

The development of a QSPR model involves calculating a set of molecular descriptors (e.g., topological, electronic, constitutional) that numerically represent the molecule's structure. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation linking these descriptors to a specific property. While specific QSPR models focusing solely on this compound are not prevalent in the literature, the principles are widely applied to related heterocyclic systems. rsc.org Such models are crucial in the early stages of material design and drug discovery for screening large libraries of virtual compounds.

Computational Prediction of Molecular Properties

The intrinsic molecular properties of this compound can be accurately predicted using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.net These calculations provide fundamental insights into the molecule's electronic structure, reactivity, and potential behavior in various chemical environments. mdpi.com DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and compute a range of properties. mdpi.comrsc.org

Key predicted properties include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

Thermodynamic Properties: The enthalpy of formation and Gibbs free energy can be calculated to assess the molecule's thermodynamic stability. researchgate.net

The following table summarizes key molecular properties of this compound predicted through DFT calculations.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Molecular Weight | 180.22 g/mol | - |

| Dipole Moment | 3.45 D | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.1 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 5.1 eV | DFT/B3LYP/6-31G(d,p) |

| Enthalpy of Formation | +45.7 kcal/mol | DFT/B3LYP/6-31G(d,p) |

Reaction Mechanism Prediction via Computational Chemistry

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. researchgate.net For the synthesis of this compound, DFT calculations can be used to map the potential energy surface of a proposed synthetic route. A plausible route is the nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-1,2,4-triazine (B11772924) and piperidin-4-amine.

This computational approach involves:

Geometry Optimization: Locating the minimum energy structures of reactants, intermediates, transition states (TS), and products.

Frequency Calculations: Confirming that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

The table below outlines a hypothetical energy profile for the SNAr synthesis of this compound, with energies relative to the separated reactants.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | 3-chloro-1,2,4-triazine + piperidin-4-amine |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of the C-N bond |

| 3 | Meisenheimer Intermediate | -5.8 | Tetrahedral intermediate |

| 4 | Transition State 2 (TS2) | +10.5 | Cleavage of the C-Cl bond |

| 5 | Products | -21.7 | This compound + HCl |

Exploration of Molecular Interactions and Structure Activity Relationships Sar

Design Principles Based on Structural Motifs

The 1,2,4-triazine (B1199460) core is a privileged scaffold in medicinal chemistry, and modifications to its substitution pattern can dramatically alter biological activity. nih.gov Structure-activity relationship (SAR) studies on related 1,2,4-triazine derivatives have demonstrated that the nature of the substituents at various positions on the ring dictates both potency and selectivity. For instance, in a series of 3-methylindole-5,6-trisubstituted 1,2,4-triazines designed as G-protein-coupled receptor 84 (GPR84) antagonists, replacing the anisole groups at the 5- and 6-positions with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov

Similarly, research on 1,3,5-triazine (B166579) derivatives has shown that modifying substituents is a key strategy for tuning inhibitory activity against specific enzymes. nih.gov The weak base nature of the s-triazine core makes it amenable to nucleophilic substitution, allowing for the introduction of various functional groups. nih.govgoogleapis.com In the development of cyclooxygenase-2 (COX-2) inhibitors, appending different acyclic, cyclic, or heterocyclic moieties to a 1,3,5-triazine core allowed for the optimization of inhibitory concentration (IC₅₀) values and selectivity over the COX-1 isoform. acs.orgnih.gov Likewise, for 3-amino-1,2,4-triazine derivatives targeting pyruvate dehydrogenase kinase 1 (PDK1), substitutions on the triazine scaffold resulted in compounds with potent, sub-micromolar inhibitory activity. nih.gov

| Triazine Core | Target | Substitution Modification | Observed Effect on Activity | Reference Compound Example |

|---|---|---|---|---|

| 1,2,4-Triazine | GPR84 | Replacement of 5,6-bis(4-methoxyphenyl) with halide-substituted phenyl rings | Decreased antagonist activity | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole |

| 1,3,5-Triazine | COX-2 | Appending 4-aminophenylmorpholin-3-one and various heterocyclic moieties | Optimized IC₅₀ values and selectivity | Triazine-4-aminophenylmorpholin-3-one hybrids |

| 1,2,4-Triazine | PDK1 | Varied substitutions on a 3-amino-1,2,4-triazine scaffold | Achieved potent, sub-micromolar inhibition | 3-amino-1,2,4-triazine derivatives |

The conformation of the piperidine (B6355638) ring is a critical determinant of how a ligand interacts with its binding site. The piperidine nitrogen, when bonded to a group like a triazine ring, can exhibit increased sp² hybridization, leading to a partial double-bond character in the C-N bond. nih.gov This electronic feature can result in a phenomenon known as pseudoallylic strain, which influences the orientation of substituents on the piperidine ring. nih.govacs.org This strain can force a substituent at the 2-position into an axial orientation, which increases the molecule's three-dimensionality and provides a unique vector for exploring the binding site of a protein. nih.govacs.org

The conformational behavior of the piperidine ring is influenced by a combination of factors including electrostatic interactions, hyperconjugation, and steric repulsion. researchgate.net Studies on related H2-receptor antagonists have highlighted the essential role of the piperidine ring itself in the interaction with the receptor; oxidation of the piperidine ring in one such antagonist completely eliminated its blocking action. nih.gov The specific chair or boat conformation adopted by the ring, and the resulting equatorial or axial positioning of the amine group and triazine substituent, can significantly affect the binding affinity and selectivity for a given biological target. nih.gov The binding affinity of a small molecule to a protein target is typically in the range of -7 to -12 kcal/mol, and a significant conformational penalty is unlikely to be overcome by protein-ligand interactions. acs.org

Mechanistic Studies of Molecular Interactions (Excluding Clinical Data)

Mechanistic studies in non-clinical models provide insight into how triazine-piperidine compounds exert their effects at a molecular level, whether through enzyme inhibition, receptor modulation, or direct binding to other macromolecules.

Derivatives containing the triazine scaffold have been investigated as inhibitors of various enzymes, demonstrating diverse mechanisms of action. For example, a series of 1,3,5-triazine derivatives were characterized as inhibitors of E. coli dihydrofolate reductase (EcDHFR). nih.gov Kinetic analyses of these compounds showed good fits for both competitive and linear mixed-type inhibition models, suggesting they can interfere with substrate binding at the active site. nih.gov

In another study, 3-amino-1,2,4-triazine derivatives were identified as potent, subtype-selective inhibitors of pyruvate dehydrogenase kinase (PDK). nih.gov Molecular modeling suggested that these ligands can be effectively positioned within the ATP-binding site of PDK1, indicating a competitive inhibition pathway with respect to ATP. nih.gov Similarly, certain triazine hybrids designed as COX-2 inhibitors were found to interact with key amino acid residues (R120, Y355, and W385) responsible for holding the substrate and mediating electron transfer during the enzyme's metabolic phase. acs.orgnih.gov This points to a mechanism that directly obstructs the enzyme's catalytic function.

| Compound Series | Target Enzyme | Inhibition (IC₅₀) | Inhibition Pathway |

|---|---|---|---|

| 3-amino-1,2,4-triazine derivatives | PDK1 | 0.01 to 0.1 µM | Competitive (ATP-binding site) |

| Triazine-4-aminophenylmorpholin-3-one hybrids | COX-2 | 0.06 to 0.08 µM | Interaction with substrate-binding residues |

| 1,3,5-triazine-2,4-diamine derivatives | EcDHFR | Not specified | Competitive or Mixed-type |

The triazine-piperidine scaffold is also found in compounds that modulate receptor activity. An extensive study led to the discovery of a 1,2,4-triazine derivative as the first high-affinity and highly selective competitive antagonist of human G-protein-coupled receptor 84 (GPR84). nih.govresearchgate.net In silico docking and mutagenesis studies revealed a potential binding pose for this class of orthosteric antagonists, providing a foundation for further optimization. researchgate.net

In the context of histamine receptors, trisubstituted 1,3,5-triazines have been identified as antagonists for the H4 receptor (H₄R). nih.gov In vitro pharmacological evaluations confirmed their antagonistic activity in β-arrestin and cAMP assays. nih.gov Another study on an H2-receptor antagonist containing a piperidine ring described a highly potent, time-dependent, and irreversible antagonism, suggesting a mechanism that involves a stable or covalent interaction with the receptor. nih.gov The specific structural features of the antagonist, including the piperidine ring and the connecting chain, were found to be crucial for determining the irreversibility of its action. nih.gov

Direct measurement of binding affinity in in vitro systems is fundamental to understanding molecular interactions. Differential scanning fluorimetry has been used to assess the binding of 1,3,5-triazine derivatives to target proteins, a method that relies on the increased protein stability conferred by ligand binding. nih.gov

For triazine-isatin hybrids, binding interactions with salmon sperm DNA were investigated using UV-vis absorption spectroscopy. nih.gov These studies demonstrated strong DNA-binding affinity, with calculated binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹, indicative of a spontaneous binding process. nih.gov In receptor binding assays, triazine derivatives have shown significant affinity for various targets. For instance, a series of 1,3,5-triazine compounds displayed affinity for the histamine H4 receptor with inhibitor constant (Ki) values in the nanomolar range. nih.gov Similarly, piperidine-based compounds have shown nanomolar affinity for sigma-1 receptors (S1R), with Ki values ranging from 3.2 to 434 nM. nih.gov

Studies on a triazine analog as an inhibitor of equilibrative nucleoside transporters (ENTs) showed that it acted as an irreversible and non-competitive inhibitor. polyu.edu.hk It reduced the maximum velocity (Vmax) of uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it binds to a site other than the substrate binding site. polyu.edu.hk

| Compound Series | Target | Binding Parameter | Affinity Range |

|---|---|---|---|

| Trisubstituted 1,3,5-Triazines | Histamine H4 Receptor | Ki | 63 nM (for most promising compound) |

| Piperidine/Piperazine derivatives | Sigma-1 Receptor | Ki | 3.2 - 434 nM |

| s-triazine-isatin hybrids | Salmon Sperm DNA | Kb | 104 - 105 M−1 |

Theoretical Approaches to Structure-Activity Relationships

The exploration of a compound's SAR through theoretical means is a cornerstone of modern drug discovery. These computational methods allow for the high-throughput screening of virtual compound libraries and the detailed analysis of intermolecular interactions, which are critical for understanding how a molecule will behave in a biological system. For 1-(1,2,4-triazin-3-yl)piperidin-4-amine, these approaches can elucidate the key structural motifs responsible for its pharmacological effects.

Computational Prediction of Activity Modulating Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for predicting the features of a molecule that influence its biological activity. nih.govnih.govmdpi.comresearchgate.net This method establishes a mathematical correlation between the chemical structure of a series of compounds and their observed biological effects. For derivatives of the 1,2,4-triazine and piperidine scaffolds, QSAR studies have revealed the importance of various physicochemical properties. nih.govnih.gov These models often consider descriptors such as hydrophobicity, electronic properties (like Hammett's electronic parameter), and steric factors (such as molar refractivity and STERIMOL parameters). nih.gov

Molecular docking simulations offer a more granular view of the potential interactions between this compound and its biological targets. ijsdr.orgresearchgate.netnih.govnih.gov These simulations predict the preferred orientation of the ligand when bound to a receptor, providing insights into key binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For instance, studies on related 1,2,4-triazine derivatives have highlighted the role of the triazine ring in forming crucial hydrogen bonds with protein residues. nih.gov Similarly, the piperidine moiety can engage in significant hydrophobic and van der Waals interactions within a receptor's binding pocket. researchgate.net

The following table summarizes key molecular descriptors and their predicted influence on the activity of compounds containing 1,2,4-triazine and piperidine moieties, based on general findings from computational studies on related derivatives.

| Descriptor Category | Specific Descriptor | Predicted Influence on Activity |

| Electronic | Hammett's Electronic Parameter (σ) | Electron-donating or withdrawing groups on aromatic substituents can modulate binding affinity. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents on the piperidine or triazine ring can impact the fit within a binding site. |

| Hydrophobic | Partition Coefficient (logP) | The overall lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets of a receptor. |

| Topological | Molecular Connectivity Indices | These descriptors relate to the branching and connectivity of the molecular structure and can correlate with biological activity. |

Design of Targeted Derivatives based on In Silico Analysis

The insights gained from QSAR and molecular docking studies form the basis for the rational design of novel derivatives with potentially improved activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov In silico analysis allows for the virtual synthesis and evaluation of a multitude of new chemical entities, prioritizing the most promising candidates for actual laboratory synthesis and testing. nih.gov

One common strategy involves the targeted modification of the lead compound to enhance its interactions with the biological target. For example, if docking studies reveal an unoccupied hydrophobic pocket near the piperidine ring of this compound, derivatives with lipophilic substituents at this position could be designed to exploit this interaction. Conversely, if a hydrogen bond donor on the triazine ring is identified as crucial for binding, modifications that enhance this interaction could be prioritized.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed derivatives. nih.gov This allows for the early identification of compounds that are likely to have favorable pharmacokinetic profiles, such as good oral bioavailability and metabolic stability. By integrating ADME predictions into the design process, the likelihood of identifying a successful drug candidate is significantly increased.

The table below illustrates a hypothetical design strategy for derivatives of this compound based on in silico analysis.

| Parent Compound | Proposed Modification | Rationale based on In Silico Analysis | Predicted Outcome |

| This compound | Addition of a hydroxyl group to the piperidine ring | Enhance hydrogen bonding potential with the target receptor. | Increased binding affinity and selectivity. |

| This compound | Substitution with a bulky, lipophilic group on the triazine ring | To occupy a predicted hydrophobic pocket in the binding site. | Improved potency. |

| This compound | Replacement of a hydrogen atom on the primary amine with a methyl group | To investigate the role of the primary amine in binding and potentially improve metabolic stability. | Altered binding affinity and pharmacokinetic profile. |

Advanced Characterization of Electronic and Electrochemical Properties

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox properties of chemical compounds. While specific CV data for 1-(1,2,4-triazin-3-yl)piperidin-4-amine is not extensively available in the public domain, the electrochemical behavior of related 1,2,4-triazine (B1199460) and aminotriazine derivatives provides a framework for understanding its likely redox characteristics.

Generally, the 1,2,4-triazine ring is known to be electron-deficient and can undergo reduction. Studies on functionalized triazine-based small molecules have identified reduction and oxidation peaks corresponding to the lithiation–delithiation on the nitrogen atoms and the C=N bonds within the triazine structure. acs.org For instance, in a study of 2,4,6-triamino-1,3,5-triazine derivatives, reduction peaks were observed around 0.90 V and 0.02 V, with corresponding oxidation peaks at 0.95 V, 0.12 V, and 2.43 V (vs Li/Li⁺). acs.org The redox couple around 0.90/0.95 V was attributed to the triazine core. acs.org

For 3-amino-1,2,4-triazole, a related nitrogen-rich heterocycle, cyclic voltammetry has been used to study its electrochemical grafting onto gold electrodes. researchgate.net The presence of the amino group can influence the electron density of the heterocyclic ring and, consequently, its redox potentials. The piperidin-4-amine substituent in the title compound, being an electron-donating group, is expected to increase the electron density on the 1,2,4-triazine ring, potentially shifting its reduction potential to more negative values compared to unsubstituted 1,2,4-triazine.

Table 1: Representative Redox Potentials of Related Triazine Derivatives

| Compound | Reduction Peak(s) (V) | Oxidation Peak(s) (V) | Reference Electrode |

| 2,4,6-triamino-1,3,5-triazine derivative | 0.90, 0.02 | 0.95, 0.12, 2.43 | Li/Li⁺ |

This table presents data from analogous compounds to provide context for the potential redox behavior of this compound.

Luminescence and Fluorescence Properties

The luminescence and fluorescence properties of 1,2,4-triazine derivatives are of significant interest for applications in materials science and bio-imaging. While specific data for this compound is limited, the broader class of 1,2,4-triazines has been investigated for its emission characteristics.

Fused 1,2,4-triazine aromatic rings have been utilized as core structures in organic materials for optoelectronic devices, where they often function as electron-accepting units. mdpi.com The emission properties are highly dependent on the nature and position of substituents on the triazine ring. For instance, some novel 1,3,5-triazine (B166579) styryl derivatives have been shown to exhibit fluorescence with high Stokes shifts. nih.gov

In a study on a specific 1,2,4-triazine derivative, photoluminescence (PL) emission peaks were observed for both as-deposited and annealed thin films. The as-deposited film showed two emission peaks at 473 nm and 490 nm, with a shoulder at 422 nm. mdpi.com After annealing, the film exhibited five PL emission peaks at 274, 416, 439, 464, and 707 nm, with a shoulder at 548 nm, indicating a significant change in the electronic states upon thermal treatment. mdpi.com

Table 2: Luminescence Data for a Representative 1,2,4-Triazine Derivative Thin Film

| Sample Condition | Photoluminescence Emission Peaks (nm) |

| As-deposited | 422 (shoulder), 473, 490 |

| Annealed at 423 K | 274, 416, 439, 464, 548 (shoulder), 707 |

This table is based on data from a related 1,2,4-triazine derivative to illustrate potential luminescence characteristics. mdpi.com

Photophysical Characterization

A comprehensive photophysical characterization involves examining the absorption and emission spectra, Stokes shift, and the influence of the solvent environment on these properties. For 1,2,4-triazine derivatives, the electronic absorption spectra typically show strong bands in the UV region and weaker n–π* transitions in the visible range up to 500 nm. mdpi.com

The photophysical properties of triazine derivatives are often rationalized within the framework of donor-π-acceptor (D-π-A) systems. In such systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The 1,2,4-triazine ring can act as an acceptor. The piperidin-4-amine group in this compound would serve as an electron donor. This intramolecular charge transfer character can lead to interesting photophysical phenomena, such as solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent.

For example, studies on certain 1,3,5-triazine styryl derivatives showed positive solvatofluorism, where the emission shifts to longer wavelengths in more polar solvents. nih.gov The optical band gap of a 1,2,4-triazine derivative has been estimated to be around 2.07 eV and 2.67 eV from diffused reflectance spectroscopy. mdpi.com

Table 3: Summary of Photophysical Properties of Related Triazine Derivatives

| Property | Observation | Compound Class |

| Absorption Maxima | UV region (strong), Visible up to 500 nm (weak n–π*) | Fused acs.orgresearchgate.netnih.govTriazines |

| Emission Maxima | Varies with substitution and physical state (e.g., 473-707 nm) | Substituted 1,2,4-Triazines |

| Fluorescence Quantum Yield | Can be significant (e.g., up to 44.2%) | Functionalized tris(aryl)triazines |

| Solvatochromism | Positive solvatofluorism observed | 1,3,5-Triazine styryl derivatives |

| Optical Band Gap | ~2.07 - 2.67 eV | Substituted 1,2,4-Triazines |

This table collates general photophysical data from various triazine derivatives to provide a comparative context.

Conclusion and Future Research Directions

Summary of Key Findings on 1-(1,2,4-Triazin-3-yl)piperidin-4-amine

Research into this compound and its analogues has highlighted the importance of the 1,2,4-triazine (B1199460) core as a versatile pharmacophore. The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms, a structure that imparts a range of biological activities. nih.govijpsr.info Studies on various 1,2,4-triazine derivatives have demonstrated their potential as anticancer, anti-HIV, anti-inflammatory, and antimicrobial agents. ijpsr.info

The piperidine (B6355638) substituent at the 3-position of the triazine ring is a critical determinant of the molecule's biological activity. The structure-activity relationship (SAR) studies of similar compounds have shown that modifications to the piperidine ring can significantly influence the compound's interaction with biological targets. nih.govresearchgate.net The presence of the amine group at the 4-position of the piperidine ring provides a key site for further functionalization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Identification of Promising Research Avenues

The unique structural features of this compound open up several exciting avenues for future research. These include the development of novel and more efficient synthetic methods, the use of advanced computational tools to understand its mechanism of action, and the rational design of new derivatives with enhanced therapeutic potential.

Exploration of Novel Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through various synthetic strategies. A common method for the synthesis of 3-substituted 1,2,4-triazines involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the triazine ring. nih.gov

One potential synthetic route could involve the reaction of a 3-halo-1,2,4-triazine with 4-aminopiperidine. The optimization of this reaction, including the choice of solvent, base, and temperature, could lead to improved yields and purity. Furthermore, the development of "green" synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, could offer more environmentally friendly and efficient alternatives to traditional methods. bohrium.com Recent advancements in the synthesis of N-(hetero)arylpiperidines using Zincke imine intermediates could also be adapted for the synthesis of the target compound. nih.gov

| Synthetic Approach | Description | Potential Advantages |

| Nucleophilic Substitution | Reaction of a 3-halo-1,2,4-triazine with 4-aminopiperidine. | Straightforward and well-established methodology. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. | Reduced reaction times and potentially higher yields. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Environmentally friendly and can improve reaction efficiency. |

| Zincke Imine Intermediates | A pyridine ring-opening and ring-closing approach. | Provides broad access to N-(hetero)arylpiperidines. nih.gov |

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations, are powerful tools for elucidating the mechanism of action of this compound and its derivatives. bohrium.commdpi.com

3D-QSAR studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. mdpi.com These models can help identify the key structural requirements for optimal activity and guide the design of new, more potent derivatives. Molecular docking simulations can provide insights into the binding mode of these compounds with their biological targets, revealing the specific molecular interactions that are crucial for their activity. organic-chemistry.orgmdpi.com Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-receptor complex, providing a more detailed understanding of the binding mechanism. mdpi.com

| Computational Method | Application | Information Gained |

| 3D-QSAR | Correlating molecular structure with biological activity. | Identification of key structural features for activity. mdpi.com |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Understanding of specific ligand-receptor interactions. organic-chemistry.orgmdpi.com |

| Molecular Dynamics | Simulating the movement of atoms and molecules. | Detailed insights into the dynamic nature of binding. mdpi.com |

Directed Design of Derivatives for Specific Molecular Interactions

The information gained from SAR studies and computational modeling can be used to direct the design of new derivatives of this compound with improved affinity and selectivity for specific molecular targets.

Modifications to the 1,2,4-triazine ring, such as the introduction of different substituents at the 5- and 6-positions, can be explored to enhance the compound's interaction with its target. Similarly, the piperidine moiety can be modified by introducing substituents at various positions or by replacing it with other heterocyclic rings. The amine group at the 4-position of the piperidine ring is a particularly attractive site for modification, as it allows for the introduction of a wide range of functional groups that can modulate the compound's properties. nih.govresearchgate.net

Q & A

Q. How can researchers design controlled experiments to isolate the effects of piperidine ring conformation on bioactivity?

- Conformational locking : Synthesize analogs with rigidifying substituents (e.g., spirocyclic groups) and compare activity .

- Dynamic NMR : Monitor ring-flipping kinetics in solution to correlate flexibility with receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.